Cas no 2228719-85-3 (3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine)

3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- 3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine
- EN300-1787433
- 2228719-85-3
-
- インチ: 1S/C8H15N3O/c1-4-7(12-3)6-5-8(9)11(2)10-6/h5,7H,4,9H2,1-3H3
- InChIKey: YFHJHKYJWWYQLY-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC)C1C=C(N)N(C)N=1
計算された属性
- せいみつぶんしりょう: 169.121512110g/mol
- どういたいしつりょう: 169.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787433-0.25g |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine |
2228719-85-3 | 0.25g |
$1328.0 | 2023-09-19 | ||
Enamine | EN300-1787433-0.5g |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine |
2228719-85-3 | 0.5g |
$1385.0 | 2023-09-19 | ||
Enamine | EN300-1787433-0.1g |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine |
2228719-85-3 | 0.1g |
$1269.0 | 2023-09-19 | ||
Enamine | EN300-1787433-10.0g |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine |
2228719-85-3 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1787433-10g |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine |
2228719-85-3 | 10g |
$6205.0 | 2023-09-19 | ||
Enamine | EN300-1787433-0.05g |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine |
2228719-85-3 | 0.05g |
$1212.0 | 2023-09-19 | ||
Enamine | EN300-1787433-5.0g |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine |
2228719-85-3 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1787433-2.5g |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine |
2228719-85-3 | 2.5g |
$2828.0 | 2023-09-19 | ||
Enamine | EN300-1787433-1g |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine |
2228719-85-3 | 1g |
$1442.0 | 2023-09-19 | ||
Enamine | EN300-1787433-1.0g |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine |
2228719-85-3 | 1g |
$1442.0 | 2023-06-02 |
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amineに関する追加情報
3-(1-Methoxypropyl)-1-methyl-1H-pyrazol-5-amine: A Comprehensive Overview
3-(1-Methoxypropyl)-1-methyl-1H-pyrazol-5-amine, also known by its CAS number 2228719-85-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The compound's structure, characterized by a pyrazole ring substituted with a methoxypropyl group and a methyl group, makes it a unique candidate for exploring various chemical and biological properties.
The synthesis of 3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity, which is essential for its characterization and subsequent biological evaluations. The compound's structure has been confirmed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
In terms of chemical properties, 3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine exhibits interesting behavior in both acidic and basic conditions. The presence of the methoxy group introduces electron-donating effects, which influence the compound's reactivity and stability. Recent studies have highlighted its potential as a precursor for the synthesis of more complex heterocyclic compounds, further expanding its utility in medicinal chemistry.
The biological activity of 3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine has been a focal point of recent research efforts. Preclinical studies have demonstrated its promising anti-inflammatory and antioxidant properties, making it a potential candidate for the development of novel therapeutic agents. Additionally, investigations into its pharmacokinetic profile have revealed favorable absorption and bioavailability characteristics, which are critical factors for drug candidates.
In the context of drug discovery, 3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine has shown potential in targeting specific molecular pathways associated with chronic diseases such as cancer and neurodegenerative disorders. Collaborative efforts between academic institutions and pharmaceutical companies have led to the identification of this compound as a lead molecule for further optimization. Recent advancements in computational chemistry have enabled researchers to predict its binding affinity to various protein targets, providing valuable insights into its mechanism of action.
The application of 3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as an emitting material in organic light-emitting diodes (OLEDs), where its photoluminescence properties could contribute to the development of more efficient devices.
In conclusion, 3-(1-methoxypropyl)-1-methyl-1H-pyrazol-5-amine, with its CAS number 2228719-85, represents a versatile compound with wide-ranging applications across multiple disciplines. Its structural features, coupled with recent research findings, underscore its significance as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovations.
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